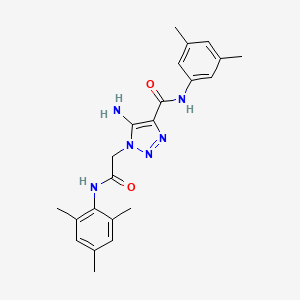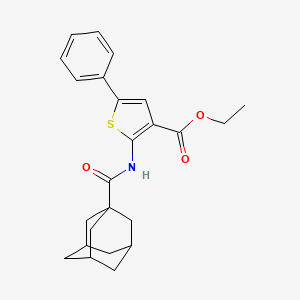![molecular formula C16H15ClN2O3 B11188444 4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11188444.png)
4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a hydrazone linkage, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-chloro-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-chloro-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Scientific Research Applications
4-chloro-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biology: It is investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active sites. Additionally, the compound’s structure enables it to interact with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
4-chloro-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives such as:
4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has similar antimicrobial properties but differs in its substitution pattern.
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Known for its enhanced biological activity due to the presence of bromine atoms.
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-15-9-11(3-8-14(15)20)10-18-19-16(21)12-4-6-13(17)7-5-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
XYQJFXXLLCVTFT-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11188365.png)
![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11188372.png)
![N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B11188378.png)
![N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11188394.png)
![N-(Pyridin-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B11188397.png)
![N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B11188400.png)
![N-(4-fluorophenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11188401.png)

![(2E)-[3-(4-ethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile](/img/structure/B11188412.png)

![3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11188442.png)
![6-[(4-benzylpiperidino)methyl]-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11188451.png)
![2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11188457.png)
![Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11188462.png)
